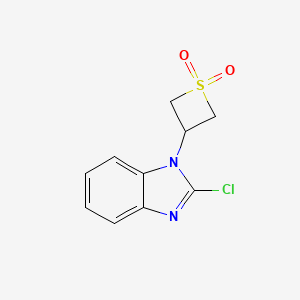
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide is a chemical compound with the molecular formula C10H9ClN2O2S and a molecular weight of 256.713 . This compound is known for its unique structure, which includes a benzimidazole core substituted with a chloro group and a thietanyl moiety, further oxidized to form an S,S-dioxide.
Métodos De Preparación
The synthesis of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the chloro and thietanyl groups. The final step involves the oxidation of the thietanyl sulfur to form the S,S-dioxide. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for yield and purity.
Análisis De Reacciones Químicas
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The thietanyl sulfur can be further oxidized under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, while the chloro and thietanyl groups can modulate its activity. The S,S-dioxide moiety may enhance its binding affinity and specificity, leading to its observed effects.
Comparación Con Compuestos Similares
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-chloro-1-(3-thietanyl): Lacks the S,S-dioxide moiety.
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S-oxide: Contains only one oxygen atom on the thietanyl sulfur.
This compound: Unique due to its S,S-dioxide moiety, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
159326-43-9 |
|---|---|
Fórmula molecular |
C10H9ClN2O2S |
Peso molecular |
256.71 g/mol |
Nombre IUPAC |
3-(2-chlorobenzimidazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C10H9ClN2O2S/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-16(14,15)6-7/h1-4,7H,5-6H2 |
Clave InChI |
ZYXJYPRAZGLUNP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)N2C3=CC=CC=C3N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


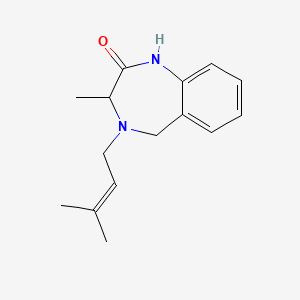
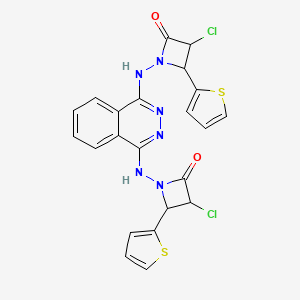

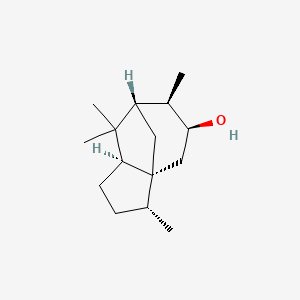
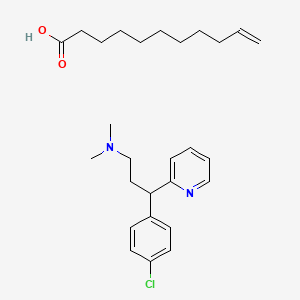

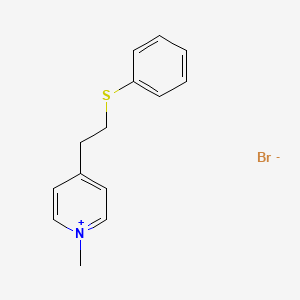
![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)

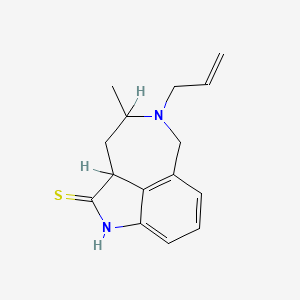
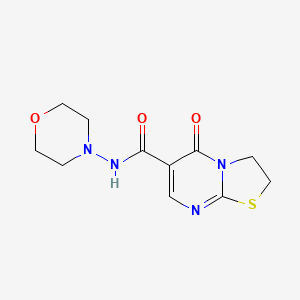
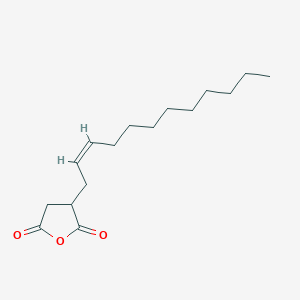
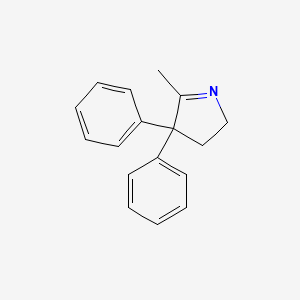
![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)
